molecular formula C20H30D4F2O5 B1164643 13,14-dihydro-15(R,S)-hydroxy-16,16-difluoro Prostaglandin E1-d4

13,14-dihydro-15(R,S)-hydroxy-16,16-difluoro Prostaglandin E1-d4

Cat. No.: B1164643
M. Wt: 396.5
InChI Key: PNVYHTHOCKTJCO-OQCFKNQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PGE1 is produced by the metabolism of dihomo-γ-linolenic acid (DGLA) by the cyclooxygenase pathway. PGE1 inhibits platelet aggregation (IC50 = 40 nM) and increases vasodilation.13,14-dihydro-16,16-difluoro PGE1 is a biologically active metabolite of PGE1, inhibiting platelet aggregation with comparable potency to the parent compound. The addition of two electron-withdrawing fluorine atoms, which should stabilize the molecule against hydrolytic cleavage, may be expected to delay degradation in vivo. 13,14-dihydro-15(R,S)-hydroxy-16,16-difluoro PGE1-3,3’,4,4’-d4) contains four deuterium atoms at the 3, 3’, 4, and 4’ positions. It is intended for use as an internal standard for the quantification of 13,14-dihydro-15(R,S)-hydroxy-16,16-difluoro Prostaglandin E1 by GC- or LC-mass spectrometry (MS).

Properties

Molecular Formula

C20H30D4F2O5

Molecular Weight

396.5

InChI

InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18?/m1/s1/i5D2,7D2

InChI Key

PNVYHTHOCKTJCO-OQCFKNQOSA-N

SMILES

O=C1[C@H](CCCC([2H])([2H])C([2H])([2H])CC(O)=O)[C@@H](CCC(O)C(F)(F)CCCC)[C@H](O)C1

Synonyms

15-hydroxy Lubiprostone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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13,14-dihydro-15(R,S)-hydroxy-16,16-difluoro Prostaglandin E1-d4
Reactant of Route 6
13,14-dihydro-15(R,S)-hydroxy-16,16-difluoro Prostaglandin E1-d4

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